

HPLC Method for the Quantification of 2-hydroxyquinoline-4-carboxylic Acid

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Compound of Interest

Compound Name: 2-Hydroxyquinoline-4-carboxylic acid

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Application Note and Protocol

This document provides a detailed methodology for the quantification of **2-hydroxyquinoline-4-carboxylic acid**, also known as kynurenic acid (KYNA), using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the quantitative analysis of **2-hydroxyquinoline-4-carboxylic acid** in various samples, including natural products and biological matrices, and is intended for use by researchers, scientists, and professionals in drug development.

Introduction

2-Hydroxyquinoline-4-carboxylic acid is a metabolite of tryptophan and is involved in various biological pathways.[1] Its accurate quantification is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. This application note describes a robust and validated reverse-phase HPLC (RP-HPLC) method for the determination of **2-hydroxyquinoline-4-carboxylic acid**.

Physicochemical Properties

2-Hydroxyquinoline-4-carboxylic acid is a quinoline monocarboxylic acid.[1] It is a solid at room temperature with a high melting point exceeding 300 °C.[2] The compound is soluble in polar organic solvents.[2] For HPLC analysis, optimal results have been observed when

dissolved in ultrapure water.[1] The UV spectrum of kynurenic acid shows absorption maxima at approximately 216 nm, 240 nm, and 332 nm, with the optimal wavelength for detection being around 330 nm.[1]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of **2-hydroxyquinoline-4-carboxylic acid**.

Materials and Reagents

- **2-hydroxyquinoline-4-carboxylic acid** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Acetic acid
- Ultrapure water

Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).

Chromatographic Conditions

The separation and quantification are achieved using an isocratic elution on a C18 column.

Parameter	Condition
Column	C18 Reverse-Phase (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and Ultrapure water (9:91, v/v) containing 20 mM ammonium acetate and 35 mM acetic acid
Flow Rate	0.7 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient
Detection Wavelength	330 nm
Run Time	15 minutes

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 μ g/mL): Accurately weigh 10 mg of **2-hydroxyquinoline-4-carboxylic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with ultrapure water to cover the desired concentration range (e.g., 1.563 - 50 μ g/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. For liquid samples such as honey or biological fluids, a simple dilution and filtration step may be sufficient. For solid samples, an extraction step is required.

- General Procedure:
 - Accurately weigh or measure the sample.
 - For solid samples, perform an appropriate extraction with a suitable solvent (e.g., ultrapure water).

- Dilute the sample extract or liquid sample with ultrapure water to a concentration within the linear range of the method.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation and Quantitative Data

The described HPLC method has been validated for its performance characteristics. The key validation parameters are summarized in the tables below.

Table 1: System Suitability and Chromatographic Parameters

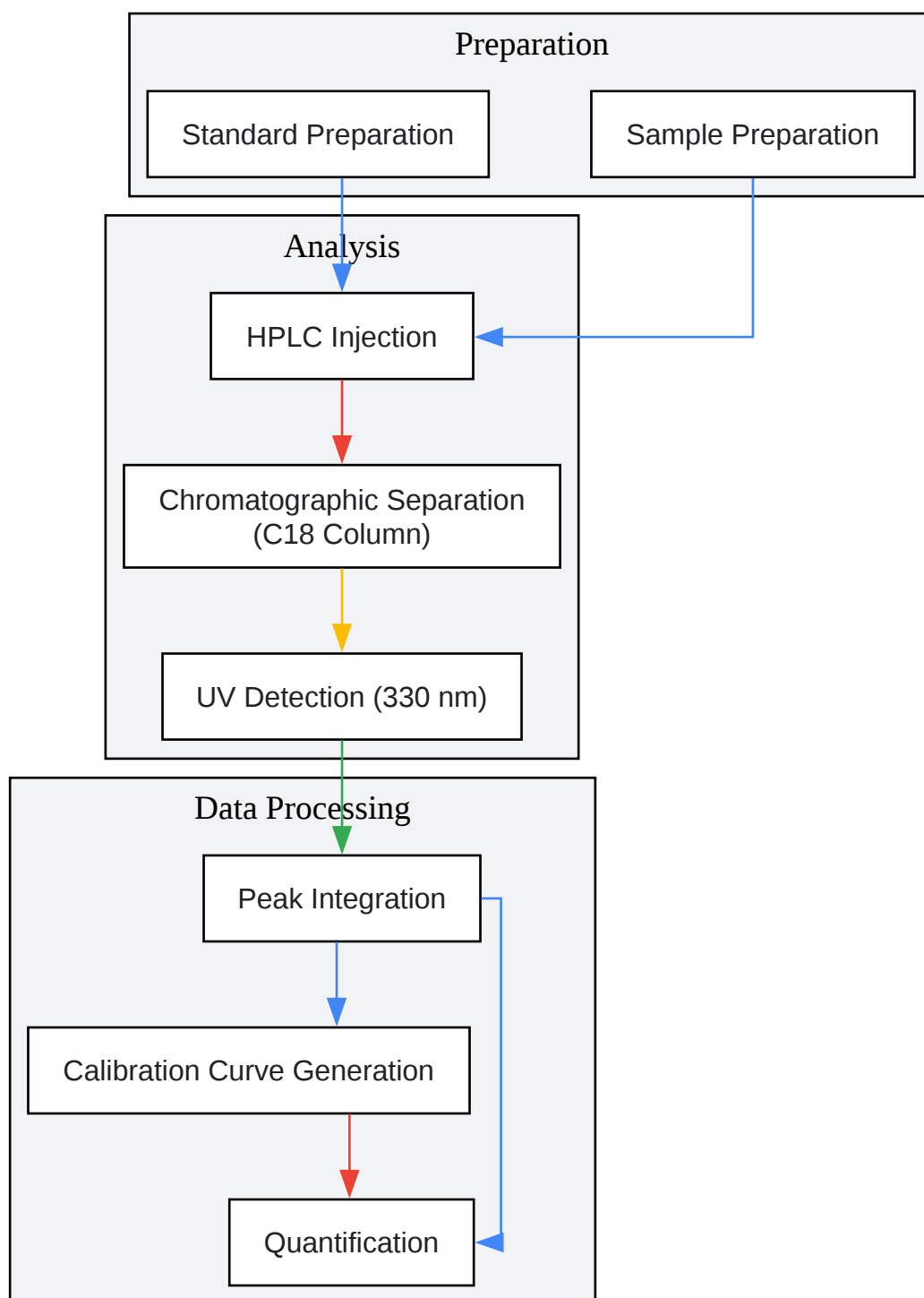
Parameter	Value
Retention Time	Varies based on specific system, but consistent under stated conditions
Tailing Factor	≤ 2
Theoretical Plates	> 2000

Table 2: Method Validation Parameters

Parameter	Result	Reference
Linearity Range	1.563 - 50 µg/mL	[1]
Correlation Coefficient (R ²)	0.999	[1]
Limit of Detection (LOD)	0.030 µg/mL	[1]
Limit of Quantification (LOQ)	0.092 µg/mL	[1]
Accuracy (Recovery)	98.25%	[1]
Precision (Intra-day RSD)	97.76%	[1]
Precision (Inter-day RSD)	Not explicitly stated, but relative error was low	[1]

Experimental Workflow and Diagrams

The overall workflow for the quantification of **2-hydroxyquinoline-4-carboxylic acid** is depicted in the following diagram.



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Caption: Experimental workflow for HPLC quantification.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of **2-hydroxyquinoline-4-carboxylic acid**. The simple sample preparation and isocratic elution make this method efficient for routine analysis in research and quality control laboratories.

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References

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